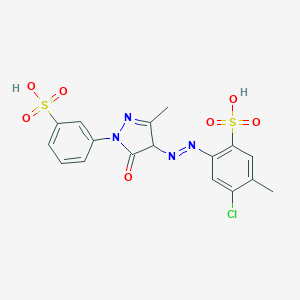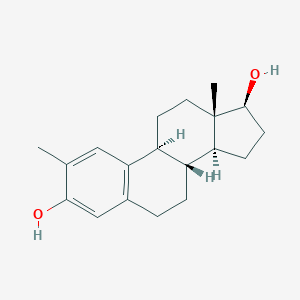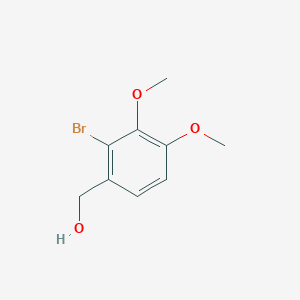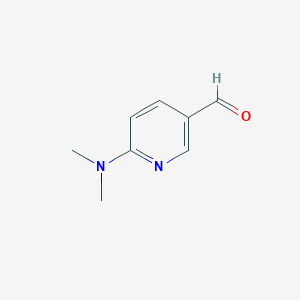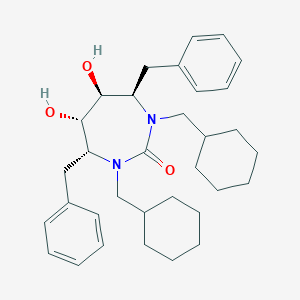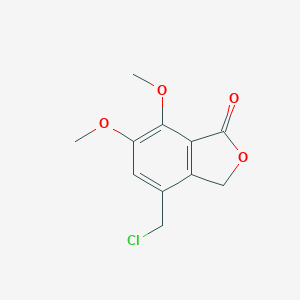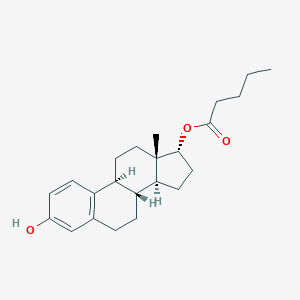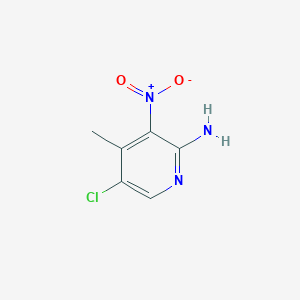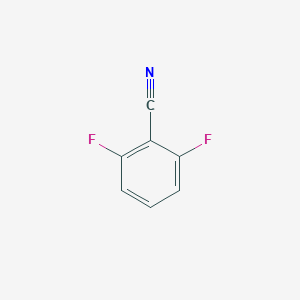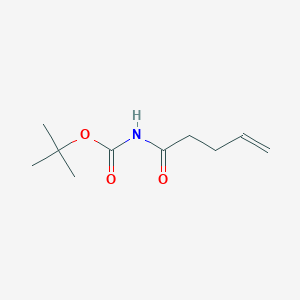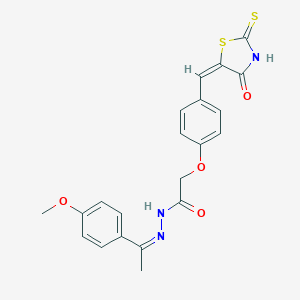
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide, also known as TTMH, is a compound that has been extensively studied in scientific research for its potential applications in various fields.
作用机制
The mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is complex and not fully understood. However, studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. In addition, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
生化和生理效应
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt the bacterial cell membrane. In vivo studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can reduce tumor growth and inflammation in animal models.
实验室实验的优点和局限性
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide. One area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based pesticides for use in agriculture. Finally, there is potential for Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide to be used in environmental remediation efforts to remove heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a compound that has been extensively studied for its potential applications in various fields. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs. Its insecticidal and fungicidal properties make it a potential alternative to traditional pesticides. And its potential to remove heavy metals from contaminated soil and water make it a promising tool for environmental remediation efforts. Further research is needed to fully understand the mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide and to explore its potential applications in these and other fields.
合成方法
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 4-(bromomethyl)phenol. The final step involves the reaction of the intermediate product with acetic acid hydrazide. The synthesis of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a complex process that requires careful attention to detail to ensure high yields and purity.
科学研究应用
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In agriculture, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have the potential to remove heavy metals from contaminated soil and water.
属性
CAS 编号 |
139298-37-6 |
|---|---|
产品名称 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide |
分子式 |
C21H19N3O4S2 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-13(15-5-9-16(27-2)10-6-15)23-24-19(25)12-28-17-7-3-14(4-8-17)11-18-20(26)22-21(29)30-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,29)/b18-11+,23-13- |
InChI 键 |
GXWPKSLBMHZUAE-UHFFFAOYSA-N |
手性 SMILES |
C/C(=N/NC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
规范 SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
同义词 |
N-[1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyliden e-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



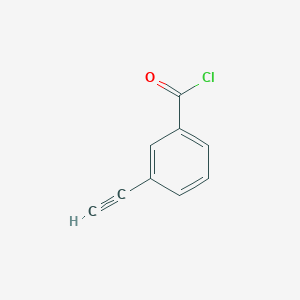
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
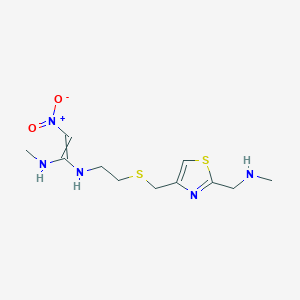
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
